molecular formula C17H18O2 B11863220 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one CAS No. 113398-32-6

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one

Katalognummer: B11863220
CAS-Nummer: 113398-32-6
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: AANJHJBJXUSDRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one is a chemical compound known for its unique structure, which combines a naphthalene moiety with a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one typically involves the reaction of 2-hydroxynaphthaldehyde with cyclohexanone under specific conditions. One common method includes heating a solution of 2-hydroxynaphthaldehyde and cyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is then refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high-quality product output.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of naphthoquinones or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: Shares the naphthalene moiety but lacks the cyclohexanone ring.

    Cyclohexanone: Contains the cyclohexanone ring but lacks the naphthalene moiety.

    1-(2-Hydroxynaphthyl)ethanone: Similar structure but with an ethanone group instead of a cyclohexanone ring.

Uniqueness

The presence of both the naphthalene and cyclohexanone moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

113398-32-6

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

2-[(1-hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C17H18O2/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1,3,5,7,9-10,13,19H,2,4,6,8,11H2

InChI-Schlüssel

AANJHJBJXUSDRX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)CC2=C(C3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.